1,8-Dinitronaphthalene (1,8-DNN) is a peri-substituted nitroaromatic compound with a melting point of 171–173 °C. As a highly crystalline solid that is insoluble in water but soluble in specific organic solvents like N-methyl-2-pyrrolidone (NMP) and dichloroethane, it serves as a critical industrial precursor. In chemical procurement, 1,8-DNN is primarily sourced for its quantitative reduction to 1,8-diaminonaphthalene (1,8-DAN), an essential building block for peri-annulated heterocycles, commercial pigments such as Solvent Orange 60, and specialized pharmaceutical intermediates [1].
Substituting 1,8-DNN with its primary co-product, 1,5-dinitronaphthalene (1,5-DNN), fundamentally alters downstream molecular geometry and reaction pathways. The peri-positioning (1,8-) of the nitro groups in 1,8-DNN is a strict structural requirement for synthesizing cyclized peri-annulated compounds like perimidines and phthaloperinones. In contrast, 1,5-DNN yields 1,5-diaminonaphthalene, which polymerizes into linear extended structures such as 1,5-naphthalene diisocyanate (1,5-NDI) for polyurethanes. Furthermore, the two isomers exhibit divergent chemical reactivity; 1,8-DNN is resistant to reduction by sodium sulfides, whereas 1,5-DNN is rapidly reduced under the same conditions, rendering generic reduction protocols incompatible [1].
Isothermal saturation measurements between 293.15 K and 343.15 K demonstrate that 1,8-DNN maintains a significantly higher solubility in NMP compared to 1,5-DNN. In ternary phase diagrams, the crystallization region of 1,8-DNN is consistently smaller than that of 1,5-DNN at all measured temperatures [1]. This thermodynamic difference allows for the precise fractional crystallization of 1,8-DNN from crude mixed-isomer nitration batches.
| Evidence Dimension | Solid-liquid phase equilibrium and crystallization region in NMP |
| Target Compound Data | Higher solubility; smaller crystallization region (293.15–343.15 K) |
| Comparator Or Baseline | 1,5-Dinitronaphthalene (Lower solubility; larger crystallization region) |
| Quantified Difference | Distinct phase boundaries enabling quantitative separation (RMSD = 7.38 × 10^-3 for ternary system modeling) |
| Conditions | Isothermal saturation in N-methyl-2-pyrrolidone at 101.2 kPa |
Enables buyers and process engineers to isolate 1,8-DNN in high purity using solvent-based fractional crystallization rather than costly chromatographic methods.
1,8-DNN and 1,5-DNN exhibit highly divergent reduction kinetics when treated with sodium sulfides. While 1,5-DNN is readily reduced to 5-nitro-1-naphthylamine by sodium hydrosulfide or disulfide at 65–90 °C, 1,8-DNN remains completely unattacked under identical conditions [1]. Industrial reduction of 1,8-DNN to 1,8-diaminonaphthalene instead requires catalytic hydrogenation or hydrazine hydrate, which achieves >94% yields [2].
| Evidence Dimension | Reactivity to sodium sulfide reducing agents |
| Target Compound Data | 0% reduction (remains unattacked at 65–90 °C) |
| Comparator Or Baseline | 1,5-Dinitronaphthalene (Rapidly reduced to 5-nitro-1-naphthylamine) |
| Quantified Difference | Complete chemoselective divergence in sulfide reduction pathways |
| Conditions | Aqueous sodium sulfide / hydrosulfide at 65–90 °C |
Forces procurement teams to specify palladium-catalyzed or hydrazine-based reduction workflows for 1,8-DNN, as cheaper sulfide reductants will fail.
The steric hindrance of the peri-substituted nitro groups in 1,8-DNN results in a depressed melting point of 171–173 °C. In contrast, the more symmetrical 1,5-DNN isomer exhibits a significantly higher melting point of 216–219 °C . This 45 °C differential directly impacts the thermal parameters required for melt-phase reactions and the energy input needed during reactor heating cycles.
| Evidence Dimension | Melting point |
| Target Compound Data | 171–173 °C |
| Comparator Or Baseline | 1,5-Dinitronaphthalene (216–219 °C) |
| Quantified Difference | ~45 °C lower melting point |
| Conditions | Standard atmospheric pressure |
Lowers the thermal threshold required for melt-phase processing and influences the selection of heating equipment in scaled-up synthesis.
Because 1,8-DNN can be quantitatively reduced to 1,8-diaminonaphthalene using hydrazine hydrate or Pd/C [1], it is the required starting material for synthesizing phthaloperinones. Treatment of the resulting diamine with phthalic anhydride yields Solvent Orange 60, a commercial pigment, which cannot be formed from the 1,5-isomer.
The strict 1,8-geometry of this compound makes it an essential building block for perimidines and other peri-annulated nitrogen heterocycles[2]. These structural motifs are frequently utilized in active pharmaceutical ingredients (APIs) where precise spatial arrangement of the nitrogen atoms is mandatory for target binding.
Downstream methylation of the 1,8-diaminonaphthalene derived from 1,8-DNN yields 1,8-bis(dimethylamino)naphthalene. The extreme steric hindrance between the two dimethylamino groups creates an exceptionally strong, non-nucleophilic base, heavily relied upon in specialized organic synthesis and sensor development[2].
Flammable;Irritant